4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine
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Overview
Description
4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a phenyl ring with a methylsulfanyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl ring separately. The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The phenyl ring is functionalized with a methylsulfanyl group through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
The final step involves coupling the two rings through a carbonylation reaction, where the piperidine and phenyl intermediates are reacted in the presence of a carbonyl source, such as phosgene or carbon monoxide, under catalytic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the methylsulfanyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluoropiperidin-1-yl)-(3-methylphenyl)methanone
- (4,4-Difluoropiperidin-1-yl)-(3-chlorophenyl)methanone
- (4,4-Difluoropiperidin-1-yl)-(3-methoxyphenyl)methanone
Uniqueness
4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-18-11-4-2-3-10(9-11)12(17)16-7-5-13(14,15)6-8-16/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCIGRCUQRFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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